molecular formula C170H289N63O39S4 B10788165 ELA-32 (human)

ELA-32 (human)

Cat. No.: B10788165
M. Wt: 3968 g/mol
InChI Key: QSDOQAYDPQAWEK-PXWSXZDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ELA-32 (human), also known as Elabela or Toddler, is a potent and high-affinity agonist of the apelin receptor. It is a peptide consisting of 32 amino acids and plays a crucial role in various physiological processes, including cardiovascular development and function. ELA-32 (human) is known for its ability to stimulate angiogenesis, promote self-renewal of human embryonic stem cells, and activate several signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

ELA-32 (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, ELA-32 (human) can be produced using recombinant DNA technology. This involves inserting the gene encoding ELA-32 into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then extracted, purified, and subjected to quality control measures to ensure its purity and activity .

Chemical Reactions Analysis

Types of Reactions

ELA-32 (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation, which is crucial for maintaining its three-dimensional structure. Additionally, ELA-32 can undergo oxidation and reduction reactions, particularly involving its cysteine residues .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the correctly folded and biologically active ELA-32 peptide, as well as various intermediates and by-products that are typically removed during the purification process .

Mechanism of Action

ELA-32 (human) exerts its effects by binding to the apelin receptor, a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the transforming growth factor-beta (TGFβ) pathway. These pathways are involved in cell cycle progression, protein translation, and cellular differentiation. ELA-32 also promotes angiogenesis and vasodilation, contributing to its cardiovascular protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ELA-32

ELA-32 (human) is unique due to its high affinity and specificity for the apelin receptor. Unlike other similar peptides, ELA-32 does not bind to GPR15 and GPR25 receptors. Its ability to activate multiple signaling pathways and promote self-renewal of human embryonic stem cells further distinguishes it from other peptides .

Properties

Molecular Formula

C170H289N63O39S4

Molecular Weight

3968 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C170H289N63O39S4/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+/m1/s1

InChI Key

QSDOQAYDPQAWEK-PXWSXZDTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CCC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.